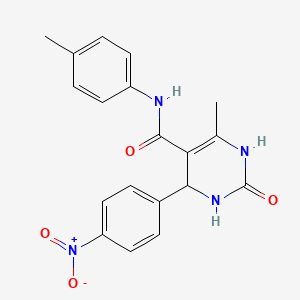
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide (CBT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBT is a benzothiophene derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has also been found to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is easily synthesized and has a high purity level. 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide is also stable under normal laboratory conditions. However, one limitation of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide. One potential area of research is the development of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide. Additionally, further studies are needed to evaluate the safety and efficacy of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide in humans.
Méthodes De Synthèse
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminothiophene to form the benzothiophene ring. The final step involves the reaction of the benzothiophene intermediate with isopropyl alcohol and potassium carbonate to form 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide.
Applications De Recherche Scientifique
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-chloro-N-(3-propan-2-yloxypropyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c1-10(2)19-9-5-8-17-15(18)14-13(16)11-6-3-4-7-12(11)20-14/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECZBSWJXKXPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)

![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)
![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)
![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)